molecular formula C12H28Sn B022777 Tri-n-butyltin deuteride CAS No. 6180-99-0

Tri-n-butyltin deuteride

Cat. No. B022777
Key on ui cas rn: 6180-99-0
M. Wt: 292.1 g/mol
InChI Key: DBGVGMSCBYYSLD-RCUQKECRSA-N
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Patent
US04282166

Procedure details

Vit et al. in Eastman Organic Chemical Bulletin, 1974, vol. 46, No. 1, page 5 discloses a dehalogenation of tributyltin chloride with VITRIDE reducing agent (sodium bis (2-methoxyethoxy) aluminum hydride) in boiling diethyl ether. After a workup procedure including water quenching, ether extraction, drying, evaporation and distillation, substantially as shown by Van der Kerk supra, for the use of lithium aluminum hydride, 45.5% yield of tributyltin hydride is obtained. Although by this method tributyltin chloride is successfully reduced to the hydride, the yield is low and it calls for the use of diethyl ether which is notoriously volatile, flammable and explosive. The yield is so low as to render impractical, by this route, many interesting processes which involve the use of the expensive organotin halides.
Name
tributyltin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](Cl)([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].COCCO[AlH2-]OCCOC.[Na+].[H-].COCCO[Al+]OCCOC.[Na+].[H-]>C(OCC)C>[CH2:10]([SnH:5]([CH2:1][CH2:2][CH2:3][CH3:4])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:11][CH2:12][CH3:13] |f:1.2,3.4.5.6|

Inputs

Step One
Name
tributyltin chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
water quenching, ether extraction
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation and distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[SnH](CCCC)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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